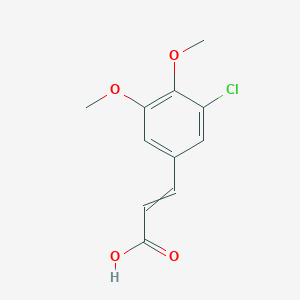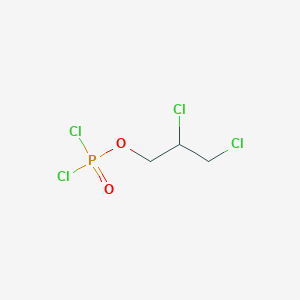
3-Carbamoyl-1-(2-((carboxymethyl)amino)-2-oxoethyl)pyridin-1-ium trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carbamoyl-1-(2-((carboxymethyl)amino)-2-oxoethyl)pyridin-1-ium trifluoromethanesulfonate is a synthetic compound that belongs to the class of nicotinamide-based ionic liquid crystalline compounds It is characterized by its unique structure, which includes a pyridinium core substituted with carbamoyl and carboxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-(2-((carboxymethyl)amino)-2-oxoethyl)pyridin-1-ium trifluoromethanesulfonate typically involves the following steps:
Formation of the Pyridinium Core: The pyridinium core is synthesized through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with an alkylating agent.
Introduction of Carbamoyl and Carboxymethyl Groups: The carbamoyl group is introduced via a reaction with an isocyanate, while the carboxymethyl group is added through a reaction with chloroacetic acid.
Formation of the Trifluoromethanesulfonate Salt: The final step involves the reaction of the pyridinium compound with trifluoromethanesulfonic acid to form the trifluoromethanesulfonate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-1-(2-((carboxymethyl)amino)-2-oxoethyl)pyridin-1-ium trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an aprotic solvent.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the trifluoromethanesulfonate group.
Scientific Research Applications
3-Carbamoyl-1-(2-((carboxymethyl)amino)-2-oxoethyl)pyridin-1-ium trifluoromethanesulfonate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a biomimetic cofactor in enzymatic reactions.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor.
Industry: Utilized in the development of ionic liquid crystals for advanced materials.
Mechanism of Action
The mechanism of action of 3-Carbamoyl-1-(2-((carboxymethyl)amino)-2-oxoethyl)pyridin-1-ium trifluoromethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved may include the modulation of enzyme activity, alteration of receptor binding, or changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Carbamoyl-1-(4-carboxybenzyl)pyridinium
- 3-Carbamoyl-1-(4-nitrobenzyl)pyridinium chloride
- 3-Carbamoyl-1-alkylpyridin-1-ium salts
Uniqueness
3-Carbamoyl-1-(2-((carboxymethyl)amino)-2-oxoethyl)pyridin-1-ium trifluoromethanesulfonate is unique due to its specific combination of functional groups and its trifluoromethanesulfonate counterion. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various scientific fields.
Properties
Molecular Formula |
C11H12F3N3O7S |
|---|---|
Molecular Weight |
387.29 g/mol |
IUPAC Name |
2-[[2-(3-carbamoylpyridin-1-ium-1-yl)acetyl]amino]acetic acid;trifluoromethanesulfonate |
InChI |
InChI=1S/C10H11N3O4.CHF3O3S/c11-10(17)7-2-1-3-13(5-7)6-8(14)12-4-9(15)16;2-1(3,4)8(5,6)7/h1-3,5H,4,6H2,(H3-,11,12,14,15,16,17);(H,5,6,7) |
InChI Key |
SXOZYWDKOHGEIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C[N+](=C1)CC(=O)NCC(=O)O)C(=O)N.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide](/img/structure/B13706243.png)


![5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole](/img/structure/B13706260.png)
![[(Chloromethoxy)methyl]cyclopentane](/img/structure/B13706262.png)
![3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylic Acid](/img/structure/B13706263.png)

![[1,4-Dioxo-1,4-bis(phenylmethoxy)butan-2-yl]ammonium; 4-methylbenzenesulfonate](/img/structure/B13706269.png)



